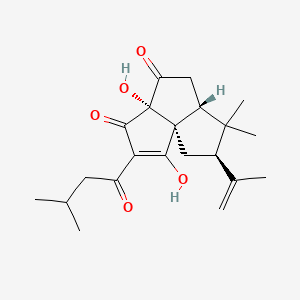

Tricyclodehydroisohumulone

描述

Historical Context of Tricyclodehydroisohumulone Discovery and Early Investigations

The story of this compound (TCD) begins with the study of hop aging and its effect on beer bitterness. It was first identified as a novel bittering component present in both stored hops and finished beer. Early research in the 1970s revealed that TCD is an oxidative degradation product of humulone (B191422), one of the primary alpha-acids in hops responsible for beer's characteristic bitterness. rsc.orgresearchgate.net

Initial investigations demonstrated that TCD could be formed in low yields when an aqueous solution of humulone was boiled in the presence of air. rsc.org A more efficient laboratory synthesis was developed through the dehydrogenation of humulone using lead tetra-acetate in acetic acid, which yielded the compound in quantities sufficient for detailed study. rsc.org

The structural elucidation of TCD was a significant undertaking for early researchers. Spectroscopic and mass spectrometric analyses, along with chemical studies, were employed to determine its complex tricyclic structure. rsc.orgresearchgate.net Interestingly, initial propositions suggested a fused 5,5,6-tricyclic ring system. rsc.org However, further and more detailed analysis led to a revision of this initial hypothesis, establishing the correct structure as a fused 5,5,5-tricyclic system. rsc.org Key figures in this early research include D. R. J. Laws, J. D. McGuinness, and prominent hop chemists like De Keukeleire and Verzele, whose work laid the foundation for understanding this compound. researchgate.netresearchgate.net

Academic Significance within Hop Phytochemistry and Related Fields

The academic significance of this compound is multifaceted, primarily revolving around its role in hop chemistry and brewing analytics. Its presence is a key indicator of hop oxidation, making it a valuable marker for assessing the freshness and storage conditions of hops. tandfonline.com The degradation of alpha-acids like humulone during storage leads to the formation of TCD, which can impact the final bitterness profile of beer. tandfonline.com

A crucial aspect of TCD's academic importance lies in its interference with standard analytical methods used to determine beer bitterness. researchgate.net Traditional methods often measure iso-alpha-acids to quantify bitterness. However, TCD can mimic these compounds in certain analytical procedures, leading to potentially inaccurate bitterness measurements, especially in beers brewed with aged hops. researchgate.net This has necessitated the development of more sophisticated analytical techniques to differentiate between the various bittering compounds.

While its primary relevance is within brewing science, the study of TCD contributes to the broader field of natural product chemistry. The investigation of its formation through oxidative processes provides insights into the chemical transformations that plant-derived molecules can undergo.

Research Findings on this compound

| Finding Category | Detailed Research Finding |

| Discovery | Identified as a new bittering component in stored hops and beer. rsc.org |

| Formation | Formed from the oxidation of humulone, an alpha-acid in hops. rsc.orgresearchgate.net |

| Synthesis | Can be synthesized in the lab by dehydrogenation of humulone with lead tetra-acetate. rsc.org |

| Structural Elucidation | Initial proposed structure was a 5,5,6-tricyclic system, later revised to a 5,5,5-tricyclic system based on further spectroscopic evidence. rsc.org |

| Analytical Impact | Known to interfere with standard analytical methods for measuring beer bitterness. researchgate.net |

| Chemical Property | Considered to be more chemically stable than its precursor, humulone. researchgate.net |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

56143-68-1 |

|---|---|

分子式 |

C21H28O5 |

分子量 |

360.4 g/mol |

IUPAC 名称 |

(1S,5S,8R,10R)-2,5-dihydroxy-9,9-dimethyl-3-(3-methylbutanoyl)-10-prop-1-en-2-yltricyclo[6.3.0.01,5]undec-2-ene-4,6-dione |

InChI |

InChI=1S/C21H28O5/c1-10(2)7-13(22)16-17(24)20-9-12(11(3)4)19(5,6)14(20)8-15(23)21(20,26)18(16)25/h10,12,14,24,26H,3,7-9H2,1-2,4-6H3/t12-,14-,20+,21+/m1/s1 |

InChI 键 |

PWIQQNKUKZZJRP-QZHPCCELSA-N |

SMILES |

CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |

手性 SMILES |

CC(C)CC(=O)C1=C([C@]23C[C@@H](C([C@H]2CC(=O)[C@@]3(C1=O)O)(C)C)C(=C)C)O |

规范 SMILES |

CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |

产品来源 |

United States |

Chemical Synthesis and Biogenetic Pathways of Tricyclodehydroisohumulone

Biogenesis and Precursor Compounds in Humulus lupulus L.

The emergence of tricyclodehydroisohumulone in hops is a result of the chemical transformation of specific precursor molecules. These transformations can occur naturally within the plant's systems, particularly during storage and aging.

The primary precursors to this compound are the α-acids, a class of compounds central to the bitter profile of hops. nih.gov The α-acids are a group of structurally similar analogs, with humulone (B191422), cohumulone, and adhumulone being the most abundant. chromatographyonline.com Humulone is identified as the direct precursor that undergoes transformation to yield this compound. mdpi.com This relationship establishes that this compound is not a primary metabolite synthesized directly by the plant's genetic machinery but is rather a degradation or modification product of the existing α-acid pool. rsc.orgresearchgate.net The concentration and specific composition of α-acids in a given hop variety can, therefore, influence the potential for this compound to form.

Table 1: Key Precursor Compounds for this compound

| Compound | Class | Role |

| Humulone | α-Acid | Direct precursor undergoing oxidative transformation. mdpi.com |

| Cohumulone | α-Acid | An analog of humulone, also present in hop resin. chromatographyonline.com |

| Adhumulone | α-Acid | An analog of humulone, also present in hop resin. chromatographyonline.com |

The conversion of humulone to this compound within the plant environment can be attributed to both non-enzymatic and potential enzymatic processes.

Non-Enzymatic Pathways: The principal route for the formation of this compound in hops is through non-enzymatic autoxidation. rsc.org This process occurs spontaneously when hops are stored, particularly under conditions that expose them to atmospheric oxygen. rsc.orgscielo.br The reaction is essentially a slow, oxidative degradation of humulone. Studies have shown that this compound can be detected in stored hops and is formed in low yields when aqueous solutions of humulone are boiled in the presence of air, simulating natural oxidative conditions. mdpi.com

Potential Enzymatic Pathways: While autoxidation is a well-documented non-enzymatic route, the involvement of plant enzymes in the biotransformation of secondary metabolites is a fundamental aspect of plant biochemistry. kyoto-u.ac.jporganic-chemistry.org Plants possess a vast arsenal (B13267) of enzymes, particularly oxidoreductases such as cytochrome P450 monooxygenases, which catalyze oxidative reactions. asbcnet.org These enzymes are involved in modifying xenobiotics and endogenous compounds, often to detoxify them or alter their biological activity. ugent.bemdpi.com Although a specific enzyme responsible for the direct conversion of humulone to this compound in Humulus lupulus has not been definitively isolated and characterized, it is biochemically plausible that plant oxidoreductases could contribute to or facilitate this transformation in living plant tissues. asbcnet.orgresearchgate.net Such enzymatic reactions are known for their high regio- and stereospecificity, suggesting that if an enzymatic pathway exists, it would be highly controlled. asbcnet.org

Chemo-Synthetic Strategies for this compound and Structural Analogs

The unique tricyclic structure of this compound has prompted interest in its chemical synthesis, both for obtaining pure standards for analytical purposes and for exploring the synthesis of related structures.

The most effective chemo-synthetic route to this compound mirrors its natural formation pathway: the oxidation of its precursor, humulone. A highly successful laboratory method involves the dehydrogenation of humulone using a chemical oxidant. rsc.org Specifically, the treatment of humulone with lead tetra-acetate in an acetic acid slurry at low temperatures (0 °C) has been shown to produce this compound in yields of up to 30%. mdpi.com This method provides a controlled and efficient way to generate the compound, far exceeding the low yields obtained from simple air oxidation. mdpi.com

Table 2: Chemo-Synthetic Preparation of this compound

| Precursor | Reagent | Conditions | Product | Yield |

| Humulone | Lead Tetra-acetate | Acetic acid slurry, 0 °C | This compound | 30% mdpi.com |

| Humulone | Air | Boiling aqueous solution | This compound | Low mdpi.com |

The preparation of structural analogs of this compound can be achieved by modifying its precursors. Research has demonstrated methodologies for synthesizing novel analogs of deoxyhumulone (B1235434), the precursor to humulone. rsc.org These strategies involve altering the side chains of the phloroglucinol (B13840) core. For example, the natural 3-methylbutanoyl (isovaleryl) side chain can be replaced with other groups, such as a benzoyl group. rsc.org Similarly, the dimethylallyl (prenyl) side chains can be substituted with other lipophilic moieties, like cycloheptylidene groups. rsc.org

Once these modified deoxyhumulone analogs are synthesized, they can be subjected to air oxidation to yield the corresponding humulone analogs. rsc.org These novel humulones then serve as the direct precursors for creating this compound analogs through the established oxidative cyclization methods, such as treatment with lead tetra-acetate. This approach allows for the systematic modification of the peripheral chemical groups while retaining the core tricyclic structure, enabling the exploration of structure-activity relationships.

Structural Elucidation and Stereochemical Investigations of Tricyclodehydroisohumulone

Advanced Spectroscopic Characterization

A complete analysis of Tricyclodehydroisohumulone's structure relies on detailed data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is essential for determining the precise connectivity and spatial arrangement of atoms. A full analysis would require ¹H and ¹³C NMR data, which provides information on the chemical environment of each proton and carbon atom. This data, typically presented in a table of chemical shifts (δ) and coupling constants (J), would allow for the definitive assignment of the molecular skeleton and the position of its functional groups. While it is known that 300 MHz ¹H-NMR was used in the original study, the specific spectral data is not publicly available. researchgate.net

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and formula of a compound. Furthermore, by analyzing the fragmentation patterns—the masses of the smaller ions produced when the molecule breaks apart in the spectrometer—scientists can deduce the structure of different parts of the molecule. This information is crucial for confirming the proposed molecular formula and corroborating the structural features determined by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the conjugated systems (alternating single and multiple bonds) within a molecule, known as chromophores. The wavelength of maximum absorbance (λmax) is characteristic of a specific chromophore. For a compound like this compound, which contains a conjugated enone system, the UV-Vis spectrum would be a key piece of evidence in confirming this structural feature.

Conformational Analysis and Isomerism

Understanding the three-dimensional shape and the different possible isomers of this compound is critical to defining its chemical properties.

Stereochemical Descriptors and Diastereomeric Considerations

This compound possesses multiple chiral centers, meaning it can exist as various stereoisomers. A complete stereochemical investigation would involve assigning the absolute configuration (R or S) to each of these centers. This would define the specific three-dimensional arrangement of the molecule and differentiate it from its diastereomers, which would have different physical and chemical properties.

Computational Chemistry Approaches for Conformational Preference and Stability

Modern computational chemistry methods are often used to model complex molecules and predict their most stable three-dimensional shapes (conformations). By calculating the relative energies of different possible conformations, researchers can determine which shape the molecule is most likely to adopt. Such studies would provide valuable insight into the stability of the proposed tricyclic ring systems and the spatial orientation of the various substituent groups, but no such studies on this compound are currently available.

Analytical Methodologies for Tricyclodehydroisohumulone Profiling and Quantification

High-Resolution Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Tricyclodehydroisohumulone from the myriad of other compounds present in hops and beer. High-resolution techniques are essential to achieve the necessary separation for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile hop compounds like bitter acids and their derivatives. The development of a robust HPLC method for this compound involves the careful optimization of several parameters, including the stationary phase (column), mobile phase composition, and flow rate. Reversed-phase columns, such as C18, are commonly used for the separation of these moderately polar compounds.

Method development often begins with a mobile phase consisting of a mixture of an aqueous solvent (like water with an acid modifier such as formic or acetic acid) and an organic solvent (typically acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve the wide range of polarity among different hop acids and their oxidative products.

Once developed, the method must be rigorously validated to ensure its reliability and accuracy. Validation assesses several key performance characteristics, as detailed in the table below. The process confirms that the method is suitable for its intended purpose, providing confidence in the quantitative data generated.

Table 1: Key Validation Parameters for HPLC Methods

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Trueness (Accuracy) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Recovery between 95% and 105% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

This table presents typical acceptance criteria for method validation, which can vary based on the specific application and regulatory requirements.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC technology that utilizes columns packed with smaller particles (typically sub-2 µm). This innovation allows for separations at higher linear velocities and pressures, resulting in significant improvements in resolution, sensitivity, and speed compared to traditional HPLC.

For the analysis of complex mixtures containing this compound and its isomers, UPLC offers superior peak separation, enabling the resolution of closely eluting compounds that might co-elute in an HPLC system. The increased efficiency leads to sharper and narrower peaks, which enhances sensitivity and improves the accuracy of quantification. Furthermore, the significantly shorter run times—often decreasing from tens of minutes to just a few minutes—dramatically increase sample throughput, making UPLC an ideal choice for quality control environments and large-scale research studies.

Table 2: Comparison of Conventional HPLC and UPLC Technology

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., 400 bar) | Higher (up to 1030 bar / 15,000 psi) |

| Resolution | Good | Excellent |

| Analysis Speed | Slower | Faster |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

This table summarizes the key differences between HPLC and UPLC, highlighting the advantages of UPLC in separation performance.

While this compound itself is a non-volatile compound and not directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is indispensable for characterizing the associated volatile profile of a sample. The oxidative processes that lead to the formation of this compound also generate a host of volatile organic compounds (VOCs) that significantly influence the aroma and flavor of beer.

GC-MS is the gold standard for separating and identifying these VOCs. Sample preparation often involves a headspace extraction technique, such as Solid-Phase Microextraction (SPME), to isolate and concentrate the volatile compounds from the sample matrix before injection into the GC system. By profiling the volatile compounds, researchers can gain indirect insights into the oxidative state of the product and correlate changes in the aroma profile with the formation of non-volatile oxidation products like this compound.

Table 3: Major Classes of Volatile Compounds in Beer Analyzed by GC-MS

| Compound Class | Examples | Contribution to Aroma |

|---|---|---|

| Esters | Ethyl acetate, Isoamyl acetate | Fruity, solvent-like |

| Higher Alcohols | Phenylethyl alcohol, Isoamyl alcohol | Alcoholic, floral, malty |

| Aldehydes & Ketones | Acetaldehyde, Diacetyl | Green apple, buttery |

| Phenols | 4-Vinyl guaiacol, 4-Ethylphenol | Clove-like, medicinal |

| Terpenes & Terpenoids | Linalool, Myrcene, Humulene | Floral, citrus, hoppy |

This table lists key volatile compound classes that contribute to beer flavor and are routinely monitored using GC-MS.

Advanced Detection and Identification Methods

Following chromatographic separation, advanced detection methods are required for the unambiguous identification and precise quantification of this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the most powerful tool for the analysis of hop-derived oxidative products. This "hyphenated" technique provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) and structural information from the mass spectrometer.

LC-MS is highly effective for analyzing complex mixtures without extensive sample cleanup. For the identification of unknown oxidative products, high-resolution mass spectrometry (HRMS) platforms like Quadrupole-Time of Flight (Q-TOF) or Orbitrap are invaluable, as they provide highly accurate mass measurements that can be used to determine the elemental composition of a molecule.

For quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. This technique monitors specific precursor-to-product ion transitions, effectively filtering out background noise and allowing for the precise measurement of target analytes even at very low concentrations. Researchers have successfully developed LC-MS/MS methods to simultaneously quantify dozens of hop-derived bitter compounds in beer.

Table 4: Example LC-MS/MS Parameters for Hop Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes acidic compounds like hop acids. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Collision Energy | Optimized per compound | Induces fragmentation of the precursor ion into specific product ions. |

| Dwell Time | 50–100 ms | Ensures sufficient data points are collected across the chromatographic peak. |

This table outlines common parameters used in LC-MS/MS methods for the targeted analysis of hop-derived compounds.

Spectrophotometric detectors, specifically UV-Vis and Photodiode Array (PDA) detectors, are commonly coupled with HPLC and UPLC systems for the analysis of hop compounds. These compounds, including this compound, contain chromophores that absorb light in the ultraviolet-visible spectrum.

A key advantage of a PDA detector over a standard UV-Vis detector is its ability to acquire the entire UV-Vis spectrum at each point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength), which is useful for assessing peak purity and aiding in the tentative identification of compounds by comparing their spectra with those of known standards or library data. While standalone spectrophotometry for hop analysis can be prone to interferences from other UV-absorbing compounds, its use as a detector following chromatographic separation largely mitigates this issue. The absorbance is typically monitored at specific wavelengths, such as 275 nm or 314 nm, for the quantification of various hop acid classes.

Chemometric Applications in Monitoring Chemical Changes and Degradation of this compound

Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful suite of tools for monitoring the complex chemical transformations that occur in hop-derived compounds during processing and aging. The application of multivariate statistical techniques is particularly valuable for understanding the degradation pathways and kinetics of compounds like this compound. These methods allow for the simultaneous analysis of multiple variables, providing a holistic view of the chemical changes occurring within a complex matrix such as beer.

The degradation of hop components can lead to the formation of various oxidized compounds, including this compound. scielo.br Monitoring these changes is crucial for quality control in the brewing industry. Chemometric approaches, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be effectively employed to analyze spectral and chromatographic data, enabling the identification of patterns and correlations related to compound degradation.

For instance, studies on hop degradation have utilized Ultraviolet/Visible (UV-Vis) and Near-Infrared Spectroscopy (NIRS) coupled with chemometrics to monitor the kinetics of hop degradation under various storage conditions. scielo.br While not exclusively focused on this compound, these studies demonstrate the feasibility of using spectroscopic methods to track the decrease in primary hop acids and the corresponding increase in their oxidized derivatives. scielo.br

Principal Component Analysis (PCA) is an exploratory data analysis tool that can reduce the dimensionality of large datasets, making it easier to visualize trends and groupings. In the context of this compound, PCA could be applied to spectroscopic or chromatographic data from a series of aged beer samples. The resulting score plots would illustrate the trajectory of aging, and the corresponding loading plots would reveal the specific spectral or chromatographic features (and thus the chemical compounds) that are most influential in this change.

Partial Least Squares (PLS) Regression is a predictive modeling technique that can be used to correlate spectral data with specific chemical concentrations. A PLS model could be developed to quantify the concentration of this compound in a sample based on its spectroscopic fingerprint. This would provide a rapid and non-destructive method for monitoring the formation of this degradation product over time. Research on beer aging has successfully applied PLS discriminant analysis (PLS-DA) to NMR spectra to monitor chemical changes, identifying key aging markers. mdpi.com

Illustrative Application of Chemometrics in Monitoring Hop Compound Degradation:

To illustrate how chemometrics can be applied, consider a hypothetical study on the degradation of a related class of hop compounds, the iso-α-acids, during beer aging. The principles of this analysis are directly applicable to monitoring this compound.

In such a study, beer samples would be stored under controlled conditions (e.g., elevated temperature to accelerate aging) and analyzed at regular intervals using a technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of various hop-derived compounds.

Table 1: Hypothetical Concentration Data (in mg/L) of Hop-Derived Compounds During Accelerated Aging

| Time (days) | Iso-α-acids | Humulinones | This compound (estimated) |

| 0 | 35.2 | 1.5 | 0.1 |

| 7 | 30.8 | 3.2 | 0.5 |

| 14 | 25.1 | 5.8 | 1.2 |

| 21 | 19.9 | 8.1 | 2.1 |

| 28 | 14.5 | 10.5 | 3.0 |

Applying PCA to this dataset would likely show a clear separation of the samples based on aging time along the first principal component (PC1). The loadings for PC1 would indicate that the concentration of iso-α-acids is negatively correlated with the aging time, while the concentrations of humulinones and this compound are positively correlated.

Table 2: Example of a PLS Regression Model for Predicting this compound Concentration

| Model Parameter | Value |

| Number of Latent Variables | 2 |

| R² (Coefficient of Determination) | 0.98 |

| RMSEP (Root Mean Square Error of Prediction) | 0.25 mg/L |

The high R² value and low RMSEP in this hypothetical model would indicate a strong predictive ability, demonstrating the power of chemometrics in quantifying degradation products.

Reactivity, Stability, and Degradation Pathways of Tricyclodehydroisohumulone

Oxidative Degradation Mechanisms

Oxidative degradation involves reactions initiated by oxygen and other oxidizing agents, which can significantly alter the chemical structure and properties of organic compounds. fiveable.me This process typically proceeds through free-radical chain reactions, involving initiation, propagation, and termination steps. e3s-conferences.orguomustansiriyah.edu.iq

The stability of Tricyclodehydroisohumulone, like other complex plant-derived metabolites, is significantly influenced by a range of environmental factors. mdpi.comresearchgate.net Exposure to oxygen, light, and elevated temperatures can promote its degradation.

Oxygen: The presence of molecular oxygen is fundamental for oxidative degradation. uomustansiriyah.edu.iq Free radicals can react with oxygen to form peroxy radicals, which then propagate the degradation process by abstracting hydrogen from other molecules. fiveable.me

Light: Exposure to light, particularly UV radiation, can initiate photo-oxidation by providing the energy needed to break chemical bonds and generate free radicals. fiveable.me While specific studies on this compound are limited, related hop acids like isohumulones are known to undergo photoreactions, especially in the presence of photosensitizers like riboflavin. researchgate.net

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including oxidation. encyclopedia.pub Heat can provide the activation energy required for bond cleavage, initiating the degradation cascade. uomustansiriyah.edu.iq The stability of related essential oil components is known to be temperature-dependent. researchgate.net

Oxidizing Agents: Besides molecular oxygen, other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂•⁻) can initiate or participate in degradation. mdpi.comnih.govnih.gov The formation of these species can be triggered by various environmental stressors.

The table below summarizes the key environmental factors and their general effects on the stability of complex organic compounds like this compound.

| Environmental Factor | General Effect on Stability | Primary Mechanism |

| Oxygen | Decreases stability | Facilitates formation of peroxy radicals, propagating degradation. fiveable.me |

| Light (UV Radiation) | Decreases stability | Initiates photo-oxidation by generating free radicals. fiveable.me |

| Temperature | Decreases stability | Accelerates reaction rates and provides energy for bond cleavage. uomustansiriyah.edu.iq |

| pH | Influences reaction rates | Can catalyze hydrolysis and other degradation reactions. umsha.ac.irnih.gov |

| Reactive Oxygen Species (ROS) | Decreases stability | Directly attacks and modifies the chemical structure. mdpi.com |

This compound itself is an oxidative byproduct of humulone (B191422). researchgate.net The further oxidation of this compound and related hop acids leads to a complex mixture of compounds. The process of lipid peroxidation, which serves as a model for the oxidation of molecules with fatty acid-like side chains, results in secondary products like aldehydes and ketones. frontiersin.orgthermofisher.com

While the specific oxidative byproducts of this compound are not extensively documented, studies on the degradation of its precursors provide insight into potential products. For instance, the photolysis of trans-isohumulone (B12851432) yields several identified compounds. psu.edu

The table below lists identified oxidative byproducts and intermediates from related hop constituents.

| Precursor Compound | Oxidative Byproduct/Intermediate | Method of Formation | Reference |

| Humulone | This compound | Aerial oxidation during storage | researchgate.net |

| trans-Isohumulone | Dehydrohumulinic acid | Norrish Type I photocleavage | psu.edu |

| trans-Isohumulone | trans-Alloisohumulone | Photoenolization | psu.edu |

| Colupulone | Cyclohexa-2,4,6-trione epoxide | Air oxidation in iso-octane | researchgate.net |

Biological Activities and Molecular Mechanisms of Tricyclodehydroisohumulone

Involvement in Lipid Metabolism and Cellular Signaling

Role in Lipid Peroxidation and Related Biochemical Processes

Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage through a free-radical chain reaction. Antioxidant compounds can interfere with this process by scavenging free radicals.

Detailed research specifically quantifying the antioxidant activity of Tricyclodehydroisohumulone through common assays is not extensively reported. Typically, the potential of a compound to inhibit lipid peroxidation is evaluated using various in vitro assays that measure its ability to neutralize free radicals.

Table 1: Summary of Common Antioxidant Activity Assays for this compound

| Assay Type | Parameter Measured | Result for this compound |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Free-radical scavenging activity (IC₅₀) | Data Not Reported |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Radical cation scavenging activity | Data Not Reported |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Ability to reduce ferric iron (Fe³⁺) | Data Not Reported |

Exploration of Regulatory Effects on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular function, response to stimuli, and communication. Compounds can modulate these pathways by interacting with key proteins like kinases or transcription factors. The specific effects of this compound on major signaling pathways such as MAPK, mTOR, or STAT pathways have not been characterized in the available scientific literature. Investigating these interactions would be crucial to understanding any potential therapeutic or physiological effects at the cellular level.

Interaction with Sensory Receptor Systems

Ligand-Receptor Binding and Functional Assays with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a critical role in sensing extracellular stimuli and initiating intracellular signaling cascades. nih.gov The interaction of a ligand, such as this compound, with a GPCR is characterized by its binding affinity and its ability to elicit a functional response (agonist, antagonist, or inverse agonist).

Specific binding and functional assay data for this compound with a broad range of GPCRs are not available. Such studies would be necessary to determine its receptor selectivity and pharmacological profile beyond its role in taste.

Mechanisms of Bitter Taste Response Modulation

The sensation of bitter taste is mediated by a family of approximately 25 GPCRs known as Taste 2 Receptors (TAS2Rs or T2Rs). nih.govnih.gov Different bitter compounds can activate one or more of these receptors, leading to the perception of bitterness. nih.gov

As a known bitter compound from hops, this compound is presumed to interact with one or more TAS2Rs. However, specific studies identifying its precise receptor targets, binding affinities, and the exact mechanism of receptor activation are not detailed in the available literature. Research in this area would involve expressing specific human TAS2Rs in cell lines and measuring the cellular response (e.g., calcium influx) upon application of this compound. This would clarify which of the TAS2Rs are responsible for its bitter taste and whether it acts as an agonist or a modulator of receptor activity.

Table 2: Characterization of this compound Interaction with Bitter Taste Receptors

| Parameter | Description | Finding |

|---|---|---|

| Receptor Specificity | Identification of the specific TAS2R(s) activated by the compound. | Not Reported |

| Binding Affinity (Kd) | The concentration of the compound required to occupy 50% of the receptors at equilibrium. | Not Reported |

| Functional Efficacy (EC₅₀) | The concentration of the compound that provokes a response halfway between the baseline and maximum response. | Not Reported |

| Mechanism of Action | Determination of whether the compound acts as an agonist, antagonist, or allosteric modulator. | Presumed Agonist; Not Confirmed |

Structure Activity Relationship Sar Studies of Tricyclodehydroisohumulone and Its Analogs

Elucidation of Structural Determinants for Biological and Chemical Activities

Tricyclodehydroisohumulone is a structurally complex molecule derived from the oxidative degradation of α-acids like humulone (B191422), particularly during hop storage researchgate.netresearchgate.netkyoto-u.ac.jpscribd.comkyoto-u.ac.jpsemanticscholar.org. Its unique tricyclic framework is a key determinant of its chemical and biological activities. The formation of this rigid ring system significantly influences the molecule's stability and interaction with biological targets.

One of the most well-documented activities of this compound is its contribution to the bitterness of beer, especially that brewed with older hops researchgate.net. Spectroscopic analysis, including 300 MHz 1H-NMR, has been instrumental in elucidating its complex structure as either 3-(3-methylbutanoyl)-10-(1-methylethenyl)-4,5-dihydroxy-9,9-dimethyl-tricyclo[6.3.0.01,5]undec-3-ene-2,6-dione or a closely related isomer researchgate.net. This intricate arrangement of atoms is directly responsible for its sensory properties.

The key structural features contributing to the activities of this compound are believed to include:

The Tricyclic Core: This rigid structure provides a defined three-dimensional shape that is crucial for binding to bitter taste receptors. It also contributes to the compound's enhanced chemical stability compared to its precursors researchgate.netresearchgate.net.

The Acyl Side Chain: The 3-(3-methylbutanoyl) group is a common feature among hop bitter acids and is known to be important for the intensity of the bitter taste.

Hydroxyl and Carbonyl Groups: The presence and spatial arrangement of the dihydroxy and dione (B5365651) functionalities are critical for the polar interactions with receptor sites, which is a common theme in the SAR of bitter compounds.

The enhanced stability of this compound is a significant characteristic. While α-acids are prone to isomerization and further degradation, the formation of the tricyclic system in this compound results in a more chemically robust molecule researchgate.netresearchgate.net. This stability has practical implications in brewing, as it can contribute to the persistent bitterness of aged beer. While specific research into the anti-inflammatory, antimicrobial, or antioxidant properties of purified this compound is limited, its presence has been noted in metabolomic studies of hop cultivars, suggesting it is a natural component of the hop chemical profile mdpi.comresearchgate.net. A study on diabetic retinopathy in rats also listed this compound as a compound of interest, though its specific role was not elaborated upon nih.gov.

Comparative Structure-Activity Profiling with Other Hop Bitter Acids

To fully appreciate the SAR of this compound, it is instructive to compare its properties with those of other well-known hop bitter acids, such as humulones, isohumulones, and cohumulone.

The most direct comparison can be made in terms of bitterness. This compound is reported to be approximately 70% as bitter as isohumulone, the primary bittering compound in fresh beer researchgate.netresearchgate.netsemanticscholar.orguniversiteitleiden.nl. This indicates that while the tricyclic structure retains the ability to elicit a bitter taste, the specific stereochemistry and conformation are slightly less optimal for receptor activation compared to the five-membered ring structure of isohumulones.

| Compound | Relative Bitterness | Key Structural Feature |

| Humulone | Non-bitter | Six-membered ring |

| Isohumulone | 100% (Reference) | Five-membered ring (iso-α-acid) |

| This compound | ~70% | Tricyclic system |

| Cohumulone | Variable (as iso-cohumulone) | Similar to humulone with a different acyl side chain |

This table provides a simplified comparison of the bitterness of key hop-derived compounds.

Computational and Chemoinformatic Approaches in SAR Prediction and Pharmacophore Modeling

The fields of computational chemistry and chemoinformatics offer powerful tools for predicting the SAR of complex molecules like this compound and for developing pharmacophore models. These in silico methods can guide the synthesis of novel analogs with desired properties and help to elucidate the molecular basis of their biological activities.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. For the bitterness of hop-derived compounds, a pharmacophore model would likely include:

Hydrogen Bond Acceptors and Donors: Corresponding to the carbonyl and hydroxyl groups that interact with taste receptors.

Hydrophobic Features: Representing the nonpolar regions of the molecule, such as the acyl side chain and parts of the ring system, which are crucial for binding affinity.

A Defined 3D Arrangement: The specific spatial orientation of these features is critical for fitting into the binding pocket of the receptor.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. A 3D-QSAR model could be developed by correlating the structural properties of a series of this compound analogs with their experimentally determined biological activities. Such a model would provide a mathematical equation that describes how changes in specific molecular fields (e.g., steric, electrostatic) affect the activity, offering predictive power for new, unsynthesized compounds.

Molecular docking simulations could also be employed to visualize the binding of this compound to a model of a bitter taste receptor. This would allow for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These insights could explain the observed differences in bitterness between this compound and other hop bitter acids at a molecular level.

Although the application of these computational methods specifically to this compound is an area ripe for future research, they hold significant promise for unraveling the intricate details of its structure-activity relationships.

Metabolic Fate and Biotransformation of Tricyclodehydroisohumulone in Non Human Biological Systems

Microbial Biotransformation and Metabolism in Yeast and Other Fungi

The biotransformation of hop compounds by microorganisms, particularly brewing yeasts like Saccharomyces cerevisiae, is a well-documented phenomenon crucial for the development of beer flavor and aroma. mdpi.comgetollie.com Yeast and other fungi possess a wide array of enzymes capable of modifying the chemical structures of hop-derived molecules. mdpi.comnih.gov These biotransformations include the conversion of terpene alcohols (e.g., geraniol (B1671447) to citronellol) and the release of aromatic compounds from non-aromatic precursors through enzymatic hydrolysis. mdpi.com

Table 2: Examples of Microbial Biotransformation of Hop-Related Compounds

| Microorganism | Substrate Class | Transformation Example |

| Saccharomyces cerevisiae | Monoterpene Alcohols | Geraniol → Citronellol |

| Saccharomyces cerevisiae | Esters | Geranyl Acetate → Geraniol (via hydrolysis) |

| Torulaspora delbrueckii | Monoterpene Alcohols | Transformation of hop terpenoids influencing aroma |

This table illustrates the known capabilities of yeasts to biotransform hop compounds, though specific action on Tricyclodehydroisohumulone is not documented. mdpi.comresearchgate.net

Identification of Metabolites and Metabolic Pathways in Model Organisms (e.g., Invertebrate Hemolymph, Plant Cell Cultures)

Data on the metabolic fate of this compound in specific non-human model organisms remains scarce. However, one non-targeted metabolomics study on the hemolymph of the ramshorn snail (Planorbella pilsbryi) identified this compound as a detectable compound, although its metabolic pathway or origin in the snail was not elucidated. uoguelph.ca This finding suggests that the compound can be absorbed and is present in the circulatory fluid of this invertebrate model, but whether it is a metabolite formed within the snail or an unmetabolized compound from an external source is unclear.

Plant cell cultures represent another potential system for studying the biotransformation of complex natural products. researchgate.net They are utilized as bio-factories for producing secondary metabolites and can be genetically engineered to express specific metabolic pathways. researchgate.net While plant cell cultures of Humulus lupulus are used to produce various hop compounds, there are no specific reports on their use to study the metabolism or biotransformation of this compound. The focus has primarily been on the biosynthesis of its precursors, the bitter acids. nih.gov

The lack of specific studies in these model systems highlights a gap in the understanding of the complete metabolic journey of this compound across different biological kingdoms.

Future Directions and Emerging Research Avenues in Tricyclodehydroisohumulone Studies

Development of Advanced Analytical Platforms for Comprehensive Metabolomics and Proteomics

Future research will likely focus on developing and applying sophisticated analytical techniques to comprehensively profile tricyclodehydroisohumulone and its related metabolites. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the detailed structural elucidation and quantification of hop compounds. nih.gov The integration of these platforms with advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), can provide a more complete picture of the metabolome of hop varieties containing this compound.

Metabolomics, the large-scale study of small molecules, can reveal alterations in biochemical pathways in response to various stimuli. mdpi.com By applying untargeted and targeted metabolomics approaches, researchers can identify and quantify a wide array of compounds, including this compound, in different hop samples or beer. nih.gov This can help in understanding its formation, degradation, and interaction with other molecules.

Proteomics, the study of the entire set of proteins, can provide insights into the biological processes influenced by hop compounds. mdpi.com Investigating changes in protein expression in biological systems upon exposure to this compound could help identify its potential molecular targets and mechanisms of action.

Table 1: Advanced Analytical Techniques for Hop Compound Analysis

| Analytical Technique | Application in this compound Research | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and structural elucidation. | Precise identification and characterization of this compound and its derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis in solution. | Unambiguous confirmation of molecular structure and stereochemistry. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation of complex mixtures. | Efficient isolation and quantification of this compound from hop extracts. |

| Metabolomics (LC-MS, GC-MS based) | Comprehensive profiling of small molecule metabolites. | Understanding the metabolic context of this compound in hops and biological systems. |

| Proteomics (MS-based) | Large-scale analysis of protein expression and modifications. | Identification of protein targets and pathways affected by this compound. |

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity

Once the fundamental biological activities of this compound are identified, future research could move towards the rational design and synthesis of novel derivatives. Chemical synthesis allows for the systematic modification of the core structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, will be crucial in this endeavor. nuph.edu.ua By synthesizing a library of derivatives with modifications at specific positions of the this compound scaffold, researchers can identify key structural features responsible for its biological effects. This knowledge can then be used to design new compounds with improved therapeutic potential. For example, modifications could be introduced to increase the compound's affinity for a specific biological target or to reduce potential off-target effects. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

A primary focus of future research will be to unravel the specific molecular mechanisms underlying the biological activities of this compound. While many hop compounds are known to possess a range of biological properties, detailed mechanistic studies at the molecular level are often lacking for individual, less abundant compounds. mdpi.comnih.gov

Investigating the interaction of this compound with specific cellular targets, such as enzymes or receptors, will be a key area of exploration. Techniques like molecular docking and in vitro binding assays can predict and validate these interactions. Furthermore, cell-based assays can be employed to study the downstream effects of these interactions on cellular signaling pathways. Elucidating these mechanisms is essential for understanding the compound's potential therapeutic applications. datapdf.com

Integration of Multi-Omics Data for Systems-Level Understanding of Hop Compound Chemistry and Biology

A systems biology approach, integrating data from various "omics" platforms, offers a powerful strategy for a holistic understanding of the role of this compound. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the biological systems in which this compound is active. nih.govnyu.edu

Multi-omics data integration can help to identify complex relationships between genes, proteins, metabolites, and phenotypes. nih.govjci.org For instance, by correlating the abundance of this compound in different hop varieties with their genomic and transcriptomic profiles, it may be possible to identify the genes and regulatory networks involved in its biosynthesis. Similarly, integrating the effects of this compound on the transcriptome, proteome, and metabolome of a biological system can provide a comprehensive view of its mechanism of action. mdpi.com The R package mixOmics is one of the tools that can be utilized for the integration of multi-omics data. mixomics.org

常见问题

Basic Research Questions

Q. What are the primary methodologies for identifying and quantifying tricyclodehydroisohumulone in plant extracts?

- Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. For instance, in Humulus lupulus cultivars (e.g., Chinook and Cascade), targeted metabolomic workflows using SPME-GC-MS and UPLC-MS-MS enable precise measurement of this compound concentrations, with validation via internal standards and calibration curves . Researchers should optimize extraction protocols (e.g., solvent polarity, temperature) to minimize isomer interference, as structural analogs like xanthohumol D may co-elute .

Q. What is the natural source of this compound, and how does its concentration vary across cultivars?

- Answer : this compound is a bitter principle derived from hop inflorescences (Humulus lupulus). Its concentration varies significantly between cultivars; for example, Cascade hops exhibit higher levels (2.8 ± 0.28 mg/g) compared to Chinook (0.8 ± 0.11 mg/g) . Researchers should conduct cultivar-specific metabolite profiling under controlled growth conditions to account for environmental factors (e.g., soil pH, UV exposure) that influence biosynthesis .

Q. How can researchers ensure reproducibility in this compound extraction and analysis?

- Answer : Standardize extraction parameters (e.g., solvent ratio, sonication time) and validate methods using spike-recovery experiments. Include quality control samples in each batch to monitor instrument drift. Reporting should adhere to metabolomics standards (e.g., MIAMET guidelines), with raw data deposited in repositories like MetaboLights .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound bioactivity data across studies?

- Answer : Discrepancies often arise from differences in purity (>95% by HPLC), cell line specificity, or assay conditions (e.g., oxidative stress models vs. anti-inflammatory assays). To address this, employ orthogonal assays (e.g., transcriptomics paired with receptor binding studies) and use isogenic cell lines to isolate confounding variables. Meta-analyses of existing datasets can identify trends masked by study-specific noise .

Q. What synthetic routes are feasible for this compound, given its complex bicyclic structure?

- Answer : While no direct synthesis is reported, analogous methods for spirocyclic phosphazenes (e.g., THF-mediated coupling with diamines) suggest potential strategies . Retrosynthetic analysis should prioritize regioselective prenylation and cyclization steps. Computational modeling (e.g., DFT for transition-state optimization) can guide catalyst selection for stereochemical control .

Q. How can researchers investigate the molecular mechanisms underlying this compound’s bitterness perception?

- Answer : Use heterologous expression systems to test interactions with human bitter taste receptors (e.g., TAS2R46). Pair calcium flux assays with mutagenesis studies to map binding epitopes. Comparative studies with structural analogs (e.g., isohumulone) can isolate critical functional groups .

Q. What stability challenges arise in this compound storage, and how can they be mitigated?

- Answer : Degradation via photo-oxidation or hydrolysis is common. Stabilization strategies include lyophilization under inert gas, storage in amber vials at −80°C, and formulation with cyclodextrins. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and quantify degradation products using LC-HRMS .

Q. How can computational methods enhance this compound research?

- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like NF-κB or COX-2. QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. Machine learning pipelines (e.g., Random Forest regression) can prioritize analogs for synthesis .

Q. What interdisciplinary approaches are needed to explore this compound’s pharmacological potential?

- Answer : Collaborate with pharmacologists for in vivo efficacy studies (e.g., rodent models of inflammation) and toxicologists for ADMET profiling. Integrate multi-omics data (proteomics, metabolomics) to map systemic effects. Ethical review boards must approve animal protocols to ensure compliance with ARRIVE guidelines .

Methodological Best Practices

- Data Reporting : Include raw chromatograms, NMR spectra (δ values with J-coupling), and statistical analyses (e.g., ANOVA with post-hoc Tukey tests) in supplementary materials .

- Hypothesis Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example: "Does this compound modulate gut microbiota composition in a murine colitis model?" .

- Conflict Resolution : When data conflicts arise, apply triangulation (e.g., corroborate LC-MS results with enzymatic assays) and disclose limitations transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。